molecular formula C19H24F3N5O3S B2389725 1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2097935-95-8

1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

Cat. No. B2389725
CAS RN: 2097935-95-8
M. Wt: 459.49
InChI Key: CCGBRPCDTWOLRS-UHFFFAOYSA-N
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Description

1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a useful research compound. Its molecular formula is C19H24F3N5O3S and its molecular weight is 459.49. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Research has explored novel iodine-induced sulfonylation and sulfenylation of imidazo[1,2-a]pyridines using sodium sulfinates as the sulfur source. This strategy enables the highly selective difunctionalization of imidazo[1,2-a]pyridine to access sulfones and sulfides in good yields. A wide range of substrates and functional groups were well-tolerated under optimized conditions, indicating a radical pathway involved in the reaction mechanisms (Guo et al., 2018).

Biological Activities

Research into imidazo[1,2-a]pyridines substituted at the 3-position has been synthesized as potential antiulcer agents. Despite the lack of significant antisecretory activity in some models, several compounds demonstrated good cytoprotective properties, suggesting a potential application in protective treatments against gastrointestinal ulcers (Starrett et al., 1989).

Fluorescence and Quantum Yields

The oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines, in the presence of elemental sulfur as an oxidant, yielded a variety of 1,3-diarylated imidazo[1,5-a]pyridines with notable fluorescence emission. The quantum yields of these compounds were significantly improved compared to those of parent compounds, highlighting their potential application in the development of fluorescent materials and sensors (Shibahara et al., 2009).

Efficient Synthesis Techniques

An efficient three-component one-pot and operationally simple cascade has been reported for the synthesis of polysubstituted imidazo[1,2-a]pyridine derivatives. This method, involving a CuAAC/ring-cleavage process, forms a highly active intermediate α-acyl-N-sulfonyl ketenimine without the need for a base, demonstrating the potential for rapid and diverse compound synthesis (Zhou et al., 2022).

properties

IUPAC Name

2-[1-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N5O3S/c20-19(21,22)14-1-2-17(24-11-14)30-16-5-7-26(8-6-16)15-3-9-27(10-4-15)31(28,29)18-12-23-13-25-18/h1-2,11-13,15-16H,3-10H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGBRPCDTWOLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CN=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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